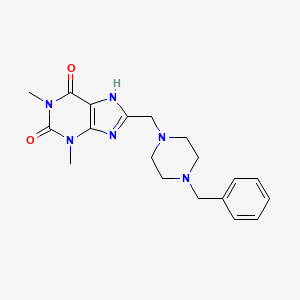

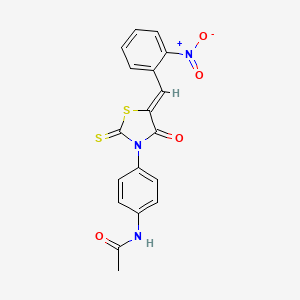

8-(4-Benzyl-piperazin-1-ylmethyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the purine ring system, followed by the introduction of the benzylpiperazine group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the purine and benzylpiperazine moieties. The purine part might undergo reactions typical for aromatic heterocycles, while the benzylpiperazine part might be involved in reactions typical for secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the purine and benzylpiperazine moieties could impact its solubility, melting point, and other properties .Applications De Recherche Scientifique

Structural Analysis and Properties

The study by Karczmarzyk et al. (1995) provides a comprehensive structural analysis of a related compound, highlighting the typical geometry of the fused rings in the purine system and their planar inclination. The paper details the conformation of the aminohydroxyalkyl and benzylamine groups, alongside the piperazine ring's chair conformation. This structural elucidation lays the groundwork for understanding the compound's chemical behavior and potential interactions in biological systems (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Pharmacological Potential

A series of studies have investigated the pharmacological implications of derivatives of this compound. Chłoń-Rzepa et al. (2013) explored 8-aminoalkyl derivatives of purine-2,6-dione with various substituents, revealing potent ligand activities at 5-HT1A, 5-HT2A, and 5-HT7 receptors, which suggest potential psychotropic activity. This study underscores the compound's relevance in developing new therapeutics for psychiatric disorders (Chłoń-Rzepa et al., 2013).

Luminescent Properties and Electron Transfer

Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, showcasing fluorescence spectra data that highlight the potential use of these compounds as pH probes. The study delves into the free energy of charge separation and fluorescent lifetime data, indicating the fluorescence quenching by PET (Photoinduced Electron Transfer) processes. This property could be instrumental in developing fluorescent probes for biological and chemical research (Gan, Chen, Chang, & Tian, 2003).

Anticancer and Antiviral Activities

Research on tricyclic triazino and triazolo[4,3-e]purine derivatives by Kim et al. (1978) revealed moderate rhinovirus activity at non-toxic dosage levels. This indicates the compound's potential utility in antiviral therapies, contributing to the search for new treatments against viral infections (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).

Mécanisme D'action

Propriétés

IUPAC Name |

8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O2/c1-22-17-16(18(26)23(2)19(22)27)20-15(21-17)13-25-10-8-24(9-11-25)12-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZBKDCCJDHMJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Benzyl-piperazin-1-ylmethyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2725156.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1H-indole-3-carboxamide](/img/structure/B2725157.png)

![4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2725158.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2725167.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-bromophenyl)-1H-pyrrol-3(2H)-one](/img/structure/B2725169.png)

![{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B2725170.png)

![11-[4-(2-Hydroxyethyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile](/img/structure/B2725172.png)